5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane involves several steps. One common method includes the reaction of 5,5-diethoxy-1-pentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

5,5-Diethoxy-1-(methylsulfonyloxy)pentane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include nucleophiles like sodium azide, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Proteomics Research

One of the primary applications of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is in proteomics , where it serves as a reagent for labeling proteins. This compound's unique structural properties allow it to interact selectively with specific amino acids in proteins, facilitating the study of protein interactions and functions. The ability to label proteins effectively enhances the understanding of cellular processes and disease mechanisms.

Case Study: Protein Labeling

In a study examining protein interactions in cancer cells, researchers utilized this compound to label specific proteins involved in tumor progression. The labeled proteins were then analyzed using mass spectrometry, revealing insights into their roles in cancer biology and potential therapeutic targets.

Enzyme Inhibition

This compound acts as an inhibitor of glucosylceramidase , an enzyme critical for lipid metabolism. By inhibiting this enzyme, the compound can influence various cellular processes and has potential therapeutic implications for diseases related to lipid metabolism disorders.

Case Study: Glucosylceramidase Inhibition

Research has demonstrated that this compound can effectively inhibit glucosylceramidase activity in vitro, leading to altered lipid profiles in treated cells. This inhibition may have implications for conditions such as Gaucher disease, where glucosylceramide accumulation occurs due to enzyme deficiency.

Dermatological Applications

The compound's properties extend into dermatology , where it has been explored for enhancing drug delivery through the skin. Its ability to improve percutaneous absorption makes it a valuable ingredient in topical formulations.

Case Study: Topical Formulations

In clinical trials assessing dermatological creams containing this compound, results indicated improved absorption rates of active ingredients like hydrocortisone. This enhancement could lead to more effective treatments for skin conditions by ensuring that therapeutic agents reach their target sites more efficiently.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties , making it suitable for use as a preservative in cosmetic and pharmaceutical products. Its effectiveness against certain bacterial strains could enhance the shelf life and safety of topical formulations.

Comparison with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Pentanol | Straight-chain alcohol | Simpler structure without ether or sulfonate groups |

| 5-Ethoxy-1-pentanol | Contains one ethoxy group | Less steric hindrance compared to diethoxy variant |

| Methylsulfonylpentane | Contains methylsulfonyl group | Lacks ethoxy groups |

| Diethoxypentyl methanesulfonate | Similar diethoxy and sulfonate functionalities | Different alkyl chain length affecting reactivity |

Mecanismo De Acción

The mechanism of action of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane involves its role as a glucosylceramidase inhibitor. It binds to the active site of the enzyme, preventing the hydrolysis of glucosylceramide into glucose and ceramide . This inhibition can affect various cellular processes and pathways, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar compounds to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane include:

5,5-Diethoxy-1-pentanol: A precursor in the synthesis of this compound.

Methanesulfonyl Chloride: Used in the synthesis of various sulfonate esters.

Deoxynojirimycin Derivatives: Compounds with similar applications in enzyme inhibition and therapeutic research.

The uniqueness of this compound lies in its specific structure, which allows it to act as a potent glucosylceramidase inhibitor, making it valuable in both research and industrial applications .

Actividad Biológica

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

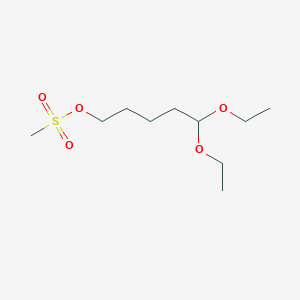

The compound's IUPAC name is this compound, and it has the following structural formula:

Recent studies suggest that this compound may exert its biological effects through the inhibition of glucosylceramidase, an enzyme involved in lipid metabolism within immune cells such as macrophages. This inhibition can lead to altered cytokine production and immune response modulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits moderate cytotoxic effects against certain cancer cell lines. |

| Immune Modulation | Affects cytokine production in immune cells, potentially influencing inflammation. |

| Enzyme Inhibition | Inhibits glucosylceramidase, impacting lipid metabolism in macrophages. |

Case Studies and Research Findings

- Cytotoxicity Studies :

- Mechanism Elucidation :

- Inflammatory Response Modulation :

Propiedades

IUPAC Name |

5,5-diethoxypentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQDXUHOGXVKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCOS(=O)(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611772 | |

| Record name | 5,5-Diethoxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202577-28-4 | |

| Record name | 5,5-Diethoxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.